2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(4-ethylphenyl)acetamide
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Overview
Description
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-ETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a methoxymethyl group, and a dihydropyridinyl moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-ETHYLPHENYL)ACETAMIDE typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-ETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-ETHYLPHENYL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- **2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1-PYRIDINYL]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE .
- **2-[[2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1-PYRIDINYL]-1-OXOETHYL]AMINO]BENZOIC ACID METHYL ESTER .
Uniqueness
The uniqueness of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-ETHYLPHENYL)ACETAMIDE lies in its specific structural features, such as the presence of the ethylphenyl group and the dihydropyridinyl moiety. These features may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H21N3O3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C19H21N3O3/c1-4-14-5-7-16(8-6-14)21-18(23)11-22-13(2)9-15(12-25-3)17(10-20)19(22)24/h5-9H,4,11-12H2,1-3H3,(H,21,23) |
InChI Key |
OZKGGBUPWAXCMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)COC)C |
Origin of Product |
United States |
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